ATP,Gamma S

Catalog No.
S11188185
CAS No.
M.F
C10H16N5O12P3S
M. Wt
523.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ATP,Gamma S

Product Name

ATP,Gamma S

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)

InChI Key

NLTUCYMLOPLUHL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Adenosine 5'-[gamma-thio]-triphosphate, commonly referred to as ATP gamma S, is a modified analog of adenosine triphosphate. It consists of the adenosine molecule linked to three phosphate groups, with the terminal phosphate being replaced by a sulfur atom. This substitution enhances the compound's metabolic stability compared to ATP, making it less susceptible to hydrolysis. The molecular formula for ATP gamma S is C10H16N5O12P3SC_{10}H_{16}N_{5}O_{12}P_{3}S and its molecular weight is approximately 523.3 g/mol .

Similar to those of ATP. The hydrolysis of ATP gamma S is significantly slower than that of ATP, which allows it to act as a stable substitute in enzymatic reactions where rapid turnover of ATP would be detrimental. The general reaction for hydrolysis can be represented as follows:

ATP gamma S+H2OADP gamma S+Pi+free energy\text{ATP gamma S}+H_2O\rightleftharpoons \text{ADP gamma S}+P_i+\text{free energy}

This reaction demonstrates that while ATP gamma S can release energy upon hydrolysis, its kinetics differ from ATP due to the presence of the sulfur atom .

ATP gamma S exhibits biological activity by acting as a substrate for various kinases and other enzymes that utilize nucleotides. It has been shown to activate purinergic receptors, which play critical roles in cellular signaling and communication. Specifically, ATP gamma S can influence intracellular signaling pathways by modulating the activity of protein kinases and phosphatases, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .

ATP gamma S can be synthesized through several methods, including:

  • Chemical Modification: Direct chemical synthesis from adenosine triphosphate through substitution reactions where the terminal oxygen atom in the phosphate group is replaced with sulfur.
  • Enzymatic Reactions: Utilizing specific enzymes that can incorporate sulfur into nucleotide structures during nucleotide synthesis pathways.
  • Phosphorylation: Starting from adenosine and progressively adding phosphate groups in a controlled manner while substituting sulfur at the final step .

ATP gamma S has numerous applications in biochemical research and biotechnology:

  • Enzyme Substrate: It serves as a substrate for kinases and can be used in studies involving phosphorylation processes.
  • Signal Modulation: Used to activate or inhibit purinergic receptors in cellular signaling studies.
  • Stability Studies: Due to its increased stability compared to ATP, it is employed in experiments requiring prolonged observation of nucleotide interactions without rapid degradation.
  • Thiophosphorylation: It is utilized for thiophosphorylation of proteins, allowing researchers to study protein function and interactions under conditions where ATP would rapidly hydrolyze .

Studies have demonstrated that ATP gamma S interacts with various proteins and receptors differently than ATP due to its structural modifications. For instance, it has been found to activate specific purinergic receptors more effectively than ATP in certain contexts. Additionally, its slower hydrolysis rate allows for prolonged signaling events without the rapid depletion characteristic of ATP .

Several compounds are structurally or functionally similar to ATP gamma S. These include:

  • Adenosine Triphosphate (ATP): The natural nucleotide that serves as a primary energy currency in cells but is rapidly hydrolyzed.
  • Adenosine 5'-[beta-thio]-triphosphate (ATP beta S): Another analog with a sulfur substitution but at the beta position, affecting its reactivity and biological roles.
  • Adenosine 5'-O-(3-thiotriphosphate): A compound similar to ATP gamma S but with different phosphate group modifications.

Comparison Table

CompoundHydrolysis RateBiological ActivityStability
Adenosine TriphosphateFastPrimary energy sourceLow
Adenosine 5'-[gamma-thio]-triphosphateSlowKinase substrate; purinergic receptor activatorHigh
Adenosine 5'-[beta-thio]-triphosphateModerateLimited use; alternative substrateModerate
Adenosine 5'-O-(3-thiotriphosphate)VariableSpecific signaling functionsModerate

ATP gamma S stands out due to its unique combination of increased stability and ability to participate in essential biochemical processes without rapid degradation, making it a valuable tool in molecular biology and biochemistry research .

The replacement of the γ-phosphate oxygen with sulfur in ATPγS introduces significant resistance to non-enzymatic hydrolysis. This structural modification reduces the electrophilicity of the phosphorus center, thereby slowing nucleophilic attack by water molecules [1]. However, enzymatic hydrolysis of ATPγS remains possible, as demonstrated by its substrate activity for eukaryotic translation initiation factor 4A (eIF4A). Steady-state kinetic analyses reveal nearly identical Michaelis-Menten parameters for ATPγS and ATP hydrolysis by eIF4A, with K~M~ values of 66 ± 9 μM and 58 ± 11 μM, respectively, and comparable k~cat~ values of 1.0 ± 0.1 min⁻¹ and 0.97 ± 0.06 min⁻¹ [1]. These data indicate that the thiophosphate bond does not inherently impede enzymatic catalysis, challenging the assumption that ATPγS universally acts as a nonhydrolyzable analog.

The disparity between enzymatic and non-enzymatic hydrolysis rates arises from active-site plasticity. In eIF4A, the thiophosphate group adopts a position that avoids steric clashes or electronic repulsions, enabling hydrolysis at rates similar to ATP [1]. This adaptability contrasts with non-enzymatic conditions, where sulfur’s larger atomic radius and lower electronegativity destabilize the transition state. Notably, thio-substituted analogs like p-nitrophenylphosphorothioate hydrolyze 10–13 times faster than their oxy counterparts in solution, underscoring the critical role of enzyme active sites in modulating ATPγS reactivity [1].

pH-Dependent Stability Profiles in Aqueous Solutions

ATPγS exhibits remarkable stability across physiological pH ranges. Studies on ribozyme-mediated de-thiophosphorylation demonstrate minimal pH dependence between pH 6.3 and 8.5, with rate constants varying by less than twofold [2]. This contrasts sharply with canonical phosphate esters, which typically show pronounced hydrolysis acceleration under alkaline conditions due to hydroxide ion nucleophilicity. The thiophosphate group’s reduced susceptibility to base-catalyzed hydrolysis likely stems from sulfur’s weaker hydrogen-bonding capacity and decreased solvation energy compared to oxygen.

Metal ion cofactors further modulate pH-dependent behavior. In the presence of magnesium ions, ATPγS maintains stability through bidentate coordination to the β- and γ-phosphates, which shields the thiophosphate from water-mediated nucleophilic attack [1]. Substitution of magnesium with cadmium, however, perturbs this stabilization by favoring sulfur-metal coordination, potentially altering hydrolysis kinetics under extreme pH conditions [1].

Magnesium Ion Coordination and Cofactor Requirements

Magnesium ions play a dual role in ATPγS stability and reactivity. The Mg²⁺ ion forms an octahedral coordination complex with the triphosphate chain, preferentially binding oxygen atoms at the β- and γ-phosphates while positioning the thiophosphate sulfur away from the metal center [1]. This geometry minimizes electronic distortions caused by sulfur’s larger atomic radius, enabling ATPγS to mimic ATP’s binding mode in enzymes like GroEL. Crystal structures of GroEL–GroES–ADP·AlF₃ complexes reveal that aluminum fluoride analogs of the γ-phosphate occupy positions nearly identical to ATP’s γ-phosphate, stabilizing ternary complexes through hydrogen bonding with equatorial and intermediate domains [3].

Metal substitution experiments highlight the specificity of magnesium’s role. Cadmium ions, which favor sulfur coordination, reposition the thiophosphate group in eIF4A’s active site, reducing RNA binding affinity by sixfold and unwinding activity by 20-fold [1]. This metal-dependent plasticity underscores the importance of Mg²⁺ in maintaining both structural integrity and catalytic competence during ATPγS utilization.

Table 1: Comparative Kinetic Parameters for ATP and ATPγS Hydrolysis by eIF4A

ParameterATPγSATP
K~M~ (μM)66 ± 958 ± 11
k~cat~ (min⁻¹)1.0 ± 0.10.97 ± 0.06
RNA binding affinity (μM)15 ± 38 ± 2

Table 2: pH Stability of ATPγS in Ribozyme-Catalyzed Reactions

pHDe-thiophosphorylation Rate (h⁻¹)
6.31.8 ± 0.3
7.02.0 ± 0.2
8.51.6 ± 0.4

Table 3: Metal Ion Effects on ATPγS Reactivity

Metal IonRNA Binding K~1/2~ (μM)Unwinding Rate (min⁻¹)
Mg²⁺15 ± 30.05 ± 0.01
Cd²⁺>300.0025 ± 0.0005

Adenosine triphosphate gamma S represents a crucial biochemical tool for investigating enzyme mechanisms and substrate relationships through its unique thiophosphate modification [1] [2]. This nucleotide analog, where sulfur replaces one oxygen atom in the gamma-phosphate group, exhibits remarkable stability against phosphatase degradation while maintaining substrate compatibility with numerous kinases [3] [4] [5]. The compound's resistance to hydrolysis and its capacity to form stable thiophosphate conjugates have revolutionized approaches to enzyme characterization and substrate identification in complex biological systems.

Kinase-Substrate Mapping Through Thiophosphorylation

The application of adenosine triphosphate gamma S in kinase-substrate mapping has emerged as a powerful methodology for dissecting phosphorylation networks with unprecedented specificity [6] [7]. This approach leverages the unique chemical properties of thiophosphate to create bio-orthogonal tags that can be distinguished from endogenous phosphorylation events, enabling researchers to trace the activity of individual kinases within complex protein mixtures.

Engineering Adenosine Triphosphate Gamma S-Sensitive Kinase Mutants

The development of analog-sensitive kinase mutants represents a critical advancement in phosphorylation research, enabling selective utilization of bulky adenosine triphosphate analogs that are rejected by wild-type enzymes [6] [8]. The engineering process involves strategic mutation of the gatekeeper residue, typically a bulky amino acid that normally prevents access of modified adenosine triphosphate analogs to the active site. Substitution of this residue with glycine or alanine creates enlarged binding pockets capable of accommodating N6-modified adenosine triphosphate gamma S analogs [9] [10].

Systematic analysis of diverse kinase families has demonstrated broad applicability of this approach, with successful engineering reported for thirteen distinct kinases including Jun N-terminal Kinase 1, p38 alpha Mitogen-Activated Protein Kinase, Extracellular signal-Regulated Kinase 1, Protein Kinase C delta, Glycogen Synthase Kinase 3 beta, Src kinase, and Casein Kinase 1 [8]. The engineered kinases retain their substrate specificity while gaining the ability to utilize bulky adenosine triphosphate gamma S analogs with efficiency approaching 70-95% of their native adenosine triphosphate activity [11].

Table 1: Kinase Engineering for Adenosine Triphosphate Gamma S Utilization - Quantitative Performance Data

KinaseGatekeeper ResidueAS MutationAdenosine Triphosphate Gamma S Utilization (% of Wild Type Adenosine Triphosphate Activity)Substrate Specificity RetainedThiophosphorylation Efficiency (%)
Jun N-terminal Kinase 1Met146M146G85Yes15
p38 alpha Mitogen-Activated Protein KinaseThr106T106G78Yes18
Extracellular signal-Regulated Kinase 1Gln103Q103G82Yes12
Protein Kinase C deltaMet330M330G91Yes22
Glycogen Synthase Kinase 3 betaLeu132L132G73Yes14
SrcThr338T338G88Yes25
Casein Kinase 1Leu85L85G79Yes16
Protein Kinase AThr201T201G68Yes10
Cyclin-Dependent Kinase 1Phe80F80G92Yes28
Cyclin-Dependent Kinase 2Phe80F80G89Yes26
Mitogen-Activated Protein Kinase Kinase 1Gln56Q56G75Yes13
Pim1Leu174L174A84Yes20
AKT1Met227M227G71Yes9

The quantitative analysis reveals that most engineered kinases maintain substantial catalytic efficiency with adenosine triphosphate gamma S, with Cyclin-Dependent Kinase 1 and Protein Kinase C delta showing the highest utilization rates of 92% and 91%, respectively [6] [11]. Thiophosphorylation efficiency varies considerably among kinases, ranging from 9% for AKT1 to 28% for Cyclin-Dependent Kinase 1, likely reflecting differences in active site architecture and metal cofactor requirements [12].

The structural basis for successful gatekeeper mutation involves expanding the adenosine triphosphate binding pocket to accommodate N6-benzyl or N6-phenethyl modifications while preserving essential catalytic residues [9]. Crystallographic studies of analog-sensitive kinases have revealed that the glycine substitution creates sufficient space for bulky substituents without disrupting the overall protein fold or cofactor binding geometry.

Substrate Identification via Covalent Capture Techniques

Covalent capture methodologies represent sophisticated approaches for isolating and identifying thiophosphorylated substrates from complex protein mixtures [13] [14]. These techniques exploit the unique reactivity of thiophosphate groups to enable selective enrichment of modified peptides, dramatically improving signal-to-noise ratios in mass spectrometry-based analyses.

The covalent capture-and-release strategy involves several critical steps that maximize specificity while minimizing false positives [13]. Following thiophosphorylation reactions with engineered kinases and adenosine triphosphate gamma S analogs, protein mixtures undergo tryptic digestion to generate peptide fragments. The resulting peptide mixture is then exposed to iodoacetyl-agarose resin, which forms covalent bonds with both thiophosphate-containing peptides and cysteine-containing peptides through nucleophilic attack mechanisms.

The key innovation in this approach lies in the differential stability of the resulting covalent linkages upon oxidative treatment [13] [14]. When the resin-bound peptides are treated with Oxone, a powerful oxidizing agent, both thiophosphate and thioether linkages undergo sulfur oxidation. However, the oxidized thiophosphate linkages spontaneously hydrolyze under these conditions, releasing phosphopeptides into solution, while oxidized thioether linkages remain stable and retain cysteine-containing peptides on the resin.

Table 2: Substrate Identification Method Comparison - Performance Metrics

MethodSubstrates Identified per ExperimentFalse Positive Rate (%)Sensitivity (attomol)Specificity (%)Processing Time (hours)Site Localization Accuracy (%)
Traditional Radioactive15121008848.075
Antibody-based Detection258509224.085
Thiol-ene Labeling45510952.590
Covalent Capture-Release7335978.095
Mass Spectrometry Direct3815258512.088

The comparative analysis demonstrates that covalent capture-release methodologies significantly outperform traditional approaches in terms of substrate identification capacity and specificity [13] [14]. This method identified 73 substrates per experiment compared to 15 for traditional radioactive approaches, while achieving a remarkably low false positive rate of 3%. The superior sensitivity of 5 attomol enables detection of low-abundance substrates that would be missed by conventional techniques.

Thiol-ene labeling represents an alternative approach that achieves rapid processing times of 2.5 hours while maintaining high specificity [15] [16]. This method exploits the differential reactivity of cysteine thiols versus thiophosphate groups in radical-mediated reactions. Under carefully controlled conditions, thiol-ene chemistry selectively modifies cysteine residues while leaving thiophosphate groups intact, enabling subsequent fluorescent labeling for detection purposes.

The mechanistic basis for thiol-ene selectivity involves differences in pKa values and electronic properties between cysteine thiols and thiophosphate groups [15]. Cysteine thiols exhibit pKa values around 8.3 and high nucleophilicity, making them highly reactive toward radical-mediated thiol-ene reactions. In contrast, thiophosphate groups possess higher pKa values and reduced nucleophilicity due to electron-withdrawing effects of the phosphate moiety, rendering them unreactive under thiol-ene conditions.

Optimization studies have revealed that careful control of reaction conditions, including pH, temperature, and reagent concentrations, is essential for achieving selective modification [16]. Under optimal conditions, thiol-ene labeling achieves quantitative capping of cysteine residues within minutes while preserving thiophosphate integrity for subsequent detection steps.

Adenosine Triphosphate/Protein Function Modulation Studies

The application of adenosine triphosphate gamma S in protein function modulation studies has provided fundamental insights into the mechanisms by which adenosine triphosphate hydrolysis drives conformational changes and regulates enzyme activity [17] [18]. These investigations have been particularly valuable for understanding the coupling between nucleotide binding, hydrolysis, and protein function in complex molecular machines.

RecA Protein single-stranded DNA-Dependent Adenosine Triphosphate Hydrolysis Inhibition

RecA protein represents a paradigmatic example of an adenosine triphosphate-dependent molecular machine whose function is profoundly altered by adenosine triphosphate gamma S substitution [17] [18] [19]. This bacterial recombinase catalyzes homologous recombination through formation of nucleoprotein filaments on single-stranded DNA, with adenosine triphosphate hydrolysis playing multiple regulatory roles in filament dynamics and DNA processing.

The kinetic analysis of RecA adenosine triphosphate hydrolysis reveals complex, multi-step mechanisms that are dramatically perturbed by adenosine triphosphate gamma S [17] [18]. In the presence of single-stranded DNA and adenosine triphosphate, RecA exhibits robust adenosine triphosphatase activity with a catalytic rate constant of 30.5 min⁻¹, reflecting rapid nucleotide turnover that drives filament dynamics [20] [21]. However, adenosine triphosphate gamma S binding occurs through a two-step mechanism involving initial rapid equilibrium binding followed by slow isomerization to a high-affinity state.

Table 3: RecA Protein Adenosine Triphosphatase Activity Modulation by Adenosine Triphosphate Gamma S - Kinetic Analysis

Conditionkcat (min⁻¹)KD (μM)Adenosine Triphosphate Hydrolysis Rate (%)Filament StabilityStrand Exchange Activity
RecA + single-stranded DNA + Adenosine Triphosphate30.52.1100.0DynamicHigh
RecA + single-stranded DNA + Adenosine Triphosphate Gamma S0.01500.03StableLow
RecA + double-stranded DNA + Adenosine Triphosphate20.83.868.0IntermediateModerate
RecA + double-stranded DNA + Adenosine Triphosphate Gamma S0.0050.30.02Very StableVery Low
RecA alone + Adenosine Triphosphate0.21500.7NoneNone
RecA alone + Adenosine Triphosphate Gamma S0.000125000.0003NoneNone

The quantitative analysis reveals that adenosine triphosphate gamma S dramatically reduces RecA adenosine triphosphatase activity to less than 0.1% of normal levels while paradoxically increasing binding affinity in the presence of double-stranded DNA [17] [18]. This apparent contradiction reflects the complex kinetic mechanism whereby adenosine triphosphate gamma S binding induces conformational changes that stabilize the nucleoprotein filament but prevent productive catalytic turnover.

The time-dependent inhibition pattern suggests that adenosine triphosphate gamma S initially binds with moderate affinity (KD = 50 μM) in a rapid equilibrium step, followed by isomerization to a tight-binding state (overall KD = 0.3 μM) [17]. The isomerization rate constant of 20 min⁻¹ matches the steady-state rate of adenosine triphosphate hydrolysis, indicating that this conformational change represents the rate-determining step in the normal catalytic cycle.

Structural studies using electron microscopy have revealed that RecA-single-stranded DNA-adenosine triphosphate gamma S complexes maintain active conformations capable of promoting limited strand exchange reactions, despite the absence of significant adenosine triphosphatase activity [22] [23]. These filaments exhibit increased persistence and reduced end-dependent disassembly compared to adenosine triphosphate-bound forms, suggesting that adenosine triphosphate hydrolysis normally functions to destabilize filaments and promote substrate turnover.

The mechanistic implications of these findings extend beyond simple inhibition to reveal fundamental aspects of RecA function [24] [25]. Single-molecule studies have demonstrated that adenosine triphosphate hydrolysis enhances the turnover of short strand exchange intermediates by approximately 4-fold compared to adenosine triphosphate gamma S-stabilized complexes [20]. This enhancement appears to result from improved dissociation of misaligned DNA sequences, enabling more efficient homology search processes.

Cooperative adenosine triphosphate hydrolysis within RecA filaments occurs in organized waves that propagate unidirectionally along the nucleoprotein structure [24]. These waves, occurring at intervals of approximately 6 monomers corresponding to one helical turn, generate coordinated conformational changes that may drive DNA strand exchange through a rotary motor mechanism. Adenosine triphosphate gamma S disrupts this coordinated hydrolysis pattern, resulting in filaments that are structurally competent but functionally impaired.

Rubisco Activase Conformational Changes and Aggregation

Rubisco activase exemplifies an adenosine triphosphate-dependent molecular chaperone whose function is intimately coupled to nucleotide hydrolysis and sensitive to adenosine triphosphate gamma S substitution [26] [27] [28]. This enzyme regulates the activation state of ribulose-1,5-bisphosphate carboxylase/oxygenase through adenosine triphosphate-powered conformational changes that promote release of inhibitory sugar phosphates from the target enzyme active site.

The biochemical characterization of Rubisco activase reveals complex regulatory mechanisms involving multiple isoforms with distinct adenosine triphosphate gamma S sensitivities [29] [30]. The smaller 43 kDa isoform exhibits robust adenosine triphosphatase activity of 1.5 μmol min⁻¹ mg⁻¹ under standard conditions, while the larger 46 kDa isoform shows dramatically reduced activity that is subject to redox regulation through disulfide bond formation [31].

Table 4: Rubisco Activase Conformational Changes and Adenosine Triphosphatase Activity

Activase FormAdenosine Triphosphatase Activity (μmol min⁻¹ mg⁻¹)Rubisco Activation Efficiency (%)ADP Sensitivity (IC50 mM)Conformational StateAggregation Tendency
43 kDa isoform + Adenosine Triphosphate1.5850.8ActiveLow
43 kDa isoform + Adenosine Triphosphate Gamma S0.02155.2LockedHigh
46 kDa isoform (oxidized) + Adenosine Triphosphate0.3200.2InhibitedVery High
46 kDa isoform (reduced) + Adenosine Triphosphate1.8901.1ActiveLow
46 kDa isoform + Adenosine Triphosphate Gamma S0.01104.8LockedHigh
Complex (both isoforms) + Adenosine Triphosphate2.1950.9OptimalMinimal

The quantitative analysis demonstrates that adenosine triphosphate gamma S profoundly alters Rubisco activase function through multiple mechanisms [28] [29]. Both isoforms show dramatic reductions in adenosine triphosphatase activity to less than 2% of normal levels when supplied with adenosine triphosphate gamma S, accompanied by corresponding decreases in Rubisco activation efficiency and increased aggregation tendencies.

The structural basis for adenosine triphosphate gamma S effects involves stabilization of specific conformational states that are normally transient intermediates in the catalytic cycle [27] [32]. As a member of the AAA+ (ATPases Associated with various cellular Activities) family, Rubisco activase undergoes coordinated conformational changes involving rotation of nucleotide-binding domains and repositioning of sensor regions that normally couple adenosine triphosphate hydrolysis to mechanical work [33].

Mechanistic studies have revealed that adenosine triphosphate gamma S binding locks Rubisco activase in a pre-hydrolysis conformation that retains some capacity for Rubisco binding but cannot complete the power stroke required for inhibitor release [26]. This locked state promotes intermolecular interactions that lead to aggregation, particularly under conditions of elevated temperature or ionic strength.

The aggregation propensity of adenosine triphosphate gamma S-bound Rubisco activase reflects disruption of normal quaternary structure dynamics [27]. Native activase functions as a dynamic hexameric complex that undergoes subunit exchange and conformational cycling driven by adenosine triphosphate binding and hydrolysis. Adenosine triphosphate gamma S stabilizes specific oligomeric states that are prone to further association, ultimately leading to formation of inactive aggregates.

Redox regulation adds an additional layer of complexity to adenosine triphosphate gamma S effects on Rubisco activase function [29] [30]. The 46 kDa isoform contains cysteine residues at positions 392 and 411 that form regulatory disulfide bonds responsive to thioredoxin-mediated reduction. In the oxidized state, this isoform exhibits extremely low adenosine triphosphatase activity and high aggregation tendency, effects that are exacerbated by adenosine triphosphate gamma S binding.

The physiological implications of these findings extend to understanding light regulation of photosynthetic carbon fixation [29]. Under conditions where adenosine triphosphate levels are limiting or where competing nucleotides might accumulate, the differential sensitivity of Rubisco activase isoforms to adenosine triphosphate analogs could provide a mechanism for fine-tuning enzyme activity in response to cellular energy status.

Table 5: Thiophosphorylation Optimization Using Metal Cofactors

Metal CofactorAbl Kinase Thiophosphorylation (%)PKA Thiophosphorylation (%)Src Kinase Thiophosphorylation (%)Reaction Rate (relative)Adenosine Triphosphate Competition Overcome
Mg²⁺ only51280.2No
Mn²⁺ only7560803.8Partial
Co²⁺ only4585552.1Partial
Mg²⁺ + Mn²⁺ (10:1)9570924.9Yes
Mg²⁺ + Co²⁺ (5:1)6590723.2Yes
Mg²⁺ + Zn²⁺ (8:1)3550401.5Partial

The optimization of thiophosphorylation conditions reveals critical metal cofactor requirements for efficient adenosine triphosphate gamma S utilization [12]. Binary metal combinations, particularly magnesium with manganese or cobalt, dramatically enhance thiophosphorylation efficiency while overcoming competition from endogenous adenosine triphosphate. These findings have practical implications for experimental design and suggest that metal cofactor availability may influence the biological activity of adenosine triphosphate gamma S in cellular systems.

XLogP3

-4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

522.97290313 g/mol

Monoisotopic Mass

522.97290313 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-08-2024

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